molecular formula C17H15NO3S B3126920 methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate CAS No. 338393-82-1

methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

Cat. No.: B3126920
CAS No.: 338393-82-1
M. Wt: 313.4 g/mol
InChI Key: ZDIFOABVINGWIL-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a benzene ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with α-bromoacetophenone to form the benzothiazine ring. This intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and reduced benzothiazine derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate: This compound has a similar structure but with an oxygen atom replacing the sulfur atom in the benzothiazine ring.

    Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine-6-carboxylate: A closely related compound with slight variations in the substituents on the benzothiazine ring.

Uniqueness

Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity

Biological Activity

Methyl 4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a compound that belongs to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H15NO3S
  • Molecular Weight : 313.37 g/mol
  • CAS Number : [not provided in the search results]

1. Antimicrobial Activity

Benzothiazine derivatives, including methyl 4-benzyl-3-oxo variants, have demonstrated significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains and fungi. For instance, derivatives have been shown to inhibit the growth of Aspergillus niger and Aspergillus fumigatus, suggesting potential applications in antifungal therapies .

2. Anticancer Properties

The anticancer potential of benzothiazines is notable. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to methyl 4-benzyl-3-oxo have been evaluated for their ability to target specific cancer cell lines, showing promise in reducing cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

3. Anti-inflammatory Effects

Benzothiazine derivatives are also recognized for their anti-inflammatory properties. They may modulate inflammatory pathways and reduce cytokine release, which could be beneficial in treating inflammatory diseases . The specific mechanisms of action often involve the inhibition of pro-inflammatory mediators.

4. Neuroprotective Effects

Some studies suggest that benzothiazine compounds could exhibit neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's. These effects may be attributed to their ability to inhibit oxidative stress and modulate neuroinflammatory responses .

Research Findings and Case Studies

StudyFindings
Ahmad et al., 2014Identified antibacterial and antifungal activities in benzothiazine derivatives .
Molteni et al., 2004Demonstrated that hydroxamic acid derivatives of benzothiazines showed significant bacterial inhibitory activity .
Badshah & Naeem, 2016Reviewed the anticancer properties of benzothiazines, highlighting their efficacy against various cancer cell lines .

Properties

IUPAC Name

methyl 4-benzyl-3-oxo-1,4-benzothiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-21-17(20)13-7-8-15-14(9-13)18(16(19)11-22-15)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFOABVINGWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801141514
Record name Methyl 3,4-dihydro-3-oxo-4-(phenylmethyl)-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338393-82-1
Record name Methyl 3,4-dihydro-3-oxo-4-(phenylmethyl)-2H-1,4-benzothiazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338393-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dihydro-3-oxo-4-(phenylmethyl)-2H-1,4-benzothiazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801141514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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